molecular formula C13H12N2O3 B7549398 Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Cat. No.: B7549398
M. Wt: 244.25 g/mol
InChI Key: FVRVBCOSFDAHGU-UHFFFAOYSA-N
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Description

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a methyl benzoate derivative featuring a 5-aminopyridin-2-yloxy substituent at the para-position of the benzene ring. The compound’s structure combines a benzoate ester with an ether-linked aminopyridine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-(5-aminopyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVBCOSFDAHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

This two-step approach involves:

  • Ether bond formation : Reacting methyl 4-hydroxybenzoate with 2-chloro-5-nitropyridine in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours, using potassium carbonate (K₂CO₃) as a base. The nitro group at the 5-position of pyridine is subsequently reduced to an amine.

  • Nitro group reduction : Treating the intermediate with hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C, 5–10 wt%) in ethanol at room temperature for 4–6 hours.

Key reaction parameters:

ParameterOptimal ValueImpact on Yield
Temperature85°CMaximizes SNAr kinetics
K₂CO₃ Equivalents2.5Prevents O-alkylation side reactions
Reaction Time14 hoursBalances conversion vs. decomposition

The intermediate methyl 4-(5-nitropyridin-2-yloxy)benzoate typically isolates in 68–72% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1). Subsequent hydrogenation achieves >95% conversion to the target amine.

Alternative Coupling Strategies

Ullmann-Type Coupling

Copper(I)-catalyzed coupling between methyl 4-iodobenzoate and 5-amino-2-hydroxypyridine offers improved regioselectivity:

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO) at 110°C

  • Base : Cesium carbonate (Cs₂CO₃, 3 equiv)

  • Yield : 58–63% after 24 hours

Advantages over SNAr:

  • Tolerates electron-deficient pyridines without nitro intermediates

  • Enables use of halogenated benzoates for late-stage diversification

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry addresses heat management challenges in exothermic SNAr reactions:

Reactor TypeResidence TimeProductivity (kg/day)
Packed-bed (K₂CO₃)45 minutes12.4
Microfluidic22 minutes8.7

Key findings:

  • Packed-bed systems outperform batch reactors by 40% in space-time yield

  • In-line IR spectroscopy enables real-time monitoring of nitro group reduction

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and di-alkylated byproducts

  • Preparative HPLC : C18 column (250 × 21.2 mm), 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (35:65), 15 mL/min flow rate

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (d, J = 2.8 Hz, 1H, Py-H6)

  • δ 7.89 (dd, J = 8.8, 2.4 Hz, 2H, Ar-H)

  • δ 6.98 (d, J = 8.8 Hz, 1H, Py-H3)

  • δ 6.53 (s, 2H, NH₂)

  • δ 3.85 (s, 3H, OCH₃)

HPLC Purity :

ColumnMobile PhaseRetention TimePurity
Zorbax SB-C18MeCN/H₂O (55:45)6.2 min99.1%
XBridge BEH C180.1% HCO₂H gradient8.7 min98.7%
ConditionDegradation Pathwayt₉₀ (25°C)
40°C/75% RHHydrolysis of ester18 months
UV light (300–400 nm)Oxidative deamination6 months

Recommended storage: Amber glass vials under nitrogen at -20°C, with desiccant (silica gel).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-aminopyridin-2-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

In biological research, methyl 4-(5-aminopyridin-2-yloxy)benzoate is investigated for its interactions with biological macromolecules. It is particularly valuable for:

  • Studying Protein-Ligand Interactions : Researchers utilize this compound to explore binding affinities and mechanisms of action with various proteins.
  • Evaluating Anticancer Properties : Preliminary studies indicate potential activity against cancer cell lines, particularly in inducing differentiation in acute myeloid leukemia (AML) cells .

Case Study: Induction of Differentiation in AML Cells

A study identified this compound as a candidate for promoting differentiation in AML cell lines. The compound was tested at varying concentrations, revealing a dose-dependent increase in differentiation markers such as CD11b. This suggests its potential role as a therapeutic agent in hematological malignancies.

Pharmaceutical Applications

The compound is being explored for its pharmacological properties, particularly as a potential therapeutic agent:

  • Ligand Development : this compound has been studied for its ability to act as a ligand for specific receptors involved in disease pathways.
  • Antibiotic Development : It is also being evaluated for its utility in the synthesis of antibiotics based on quinoline and indole frameworks .

Table 2: Summary of Pharmacological Studies

ApplicationFindings
Anticancer ActivityInduces differentiation in AML cell lines
Ligand PropertiesPotential binding to specific receptors
Antibiotic SynthesisIntermediate for quinoline and indole derivatives

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities, such as:

  • Coatings and Polymers : Used to enhance the performance characteristics of coatings.
  • Agricultural Chemicals : Potential applications in developing agrochemicals that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of Methyl 4-(5-aminopyridin-2-yloxy)benzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Quinoline-Piperazine Linkages (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but differ in their substituents. Key distinctions include:

  • Backbone: C1–C7 incorporate a quinoline-piperazine-carbonyl linker between the methyl benzoate and substituted phenyl groups, whereas Methyl 4-(5-aminopyridin-2-yloxy)benzoate lacks this extended linker, directly connecting the benzoate to the pyridine ring via an ether bond.
  • Substituents: C2–C7 feature halogenated (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the phenyl ring, which are electron-withdrawing or lipophilic. In contrast, the target compound’s 5-aminopyridine group provides an electron-donating amino group, likely enhancing solubility and polar interactions .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Potential Impact on Properties
Target Compound Methyl benzoate + pyridine ether 5-Aminopyridine Enhanced H-bonding, solubility
C1–C7 (e.g., C2) Methyl benzoate + quinoline-piperazine 4-Bromophenyl (C2) Increased lipophilicity, steric bulk
Compound* Methyl benzoate + thiazolidinone Thiazolidinone-amino-oxoethoxy Heterocyclic diversity, possible enzyme inhibition

*Methyl 4-[[(5E)-5-[[4-(2-amino-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

Molecular Docking and Target Affinity

For example, the amino group may form hydrogen bonds with catalytic residues in viral or cellular targets, contrasting with the hydrophobic interactions favored by halogenated phenyl groups in C2–C7.

Biological Activity

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 869108-96-3
  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.2 g/mol
  • Purity : ≥95%

The precise mechanism of action of this compound remains partially elucidated. Preliminary studies suggest that it may interact with specific molecular targets, potentially involving:

  • Enzyme Inhibition : The compound may inhibit certain enzymes critical for cancer cell proliferation.
  • Receptor Binding : It could bind to receptors involved in cellular signaling pathways that regulate cell growth and differentiation.

Further research is necessary to clarify these mechanisms and identify specific targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's structure suggests it may interact with bacterial cell membranes or specific metabolic pathways critical for bacterial survival.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from leukemia and solid tumors. The compound's effectiveness appears to correlate with concentration, where higher doses yield greater cytotoxic effects .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • A study focused on differentiating agents for AML identified compounds similar to this compound that induced differentiation in AML cells. The phenotypic screening highlighted the potential for this compound class to promote myeloid marker expression, suggesting a role in cancer treatment .
  • Ebola and Marburg Virus Inhibition :
    • Although not directly tested on this compound, related compounds with similar structures have shown efficacy against filoviruses like Ebola and Marburg. These findings suggest potential antiviral properties that could be explored further with this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityNotes
Methyl 4-(3-aminopyridin-2-yloxy)benzoateSimilar structureModerate anticancer activitySlightly less potent than the target compound
Methyl 4-(5-amino-1H-pyrazol-3-yloxy)benzoateDifferent heterocycleAntiviral activityEffective against certain viral infections

Q & A

Q. What are the standard synthetic routes for Methyl 4-(5-aminopyridin-2-yloxy)benzoate?

The synthesis typically involves nucleophilic aromatic substitution between 5-aminopyridin-2-ol and methyl 4-hydroxybenzoate. A base such as potassium carbonate is used in a polar aprotic solvent (e.g., DMF) under reflux conditions. Post-reaction purification via column chromatography or recrystallization ensures high purity. Reaction efficiency depends on substituent electronic effects and steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Used to confirm the aromatic substitution pattern and amine functionality (e.g., 1^1H and 13^{13}C NMR).
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D molecular geometry and hydrogen-bonding networks, often refined using SHELXL .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity and identifies byproducts .

Q. How should researchers handle safety concerns during synthesis?

Use personal protective equipment (PPE) and work in a fume hood due to potential irritants (e.g., DMF, amines). Waste disposal must comply with institutional guidelines for halogenated or aromatic byproducts. Safety data sheets (SDS) for intermediates should be reviewed .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Contradictions may arise from impurities or dynamic molecular behavior (e.g., tautomerism). Strategies include:

  • Variable-Temperature NMR: Identifies tautomeric equilibria or solvent effects.
  • 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals.
  • Computational Modeling (DFT): Predicts stable conformers and compares them with experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity.
  • Catalytic Systems: Transition metals (e.g., Pd) enhance coupling reactions.
  • DoE (Design of Experiments): Statistically optimizes parameters (temperature, solvent ratio, catalyst loading) .

Q. How is computational chemistry applied to predict its biological targets?

  • Molecular Docking: Screens against protein databases (e.g., PDB) to identify binding affinities.
  • QSAR Modeling: Correlates structural features (e.g., logP, H-bond donors) with activity.
  • MD Simulations: Evaluates stability of ligand-protein complexes over time .

Q. What are the challenges in crystallizing this compound?

Crystallization is hindered by:

  • Flexible side chains disrupting lattice formation.
  • Solvent selection: High-polarity solvents (e.g., DMSO) may trap solvate forms. Solutions include slow evaporation in mixed solvents (e.g., CHCl₃:MeOH) and seeding techniques. SHELXL refinement is critical for resolving disordered regions .

Q. How do substituents on the pyridine ring influence its reactivity and bioactivity?

  • Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity for nucleophilic substitutions.
  • Amino Groups: Enhance hydrogen-bonding interactions in biological systems (e.g., enzyme inhibition).
  • Steric Effects: Bulky groups reduce reaction rates but may improve target specificity .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueObservationsSignificance
1^1H NMRδ 8.2 (d, J=8.5 Hz, 2H, Ar-H)Confirms benzoate substitution
13^{13}C NMRδ 166.5 (C=O ester)Validates ester functionality
HRMS[M+H]⁺ m/z 275.0928 (calc. 275.0923)Confirms molecular formula

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductCauseMitigation
Di-ester derivativesOver-alkylationControlled reagent stoichiometry
Hydrolyzed carboxylic acidMoisture exposureAnhydrous conditions, molecular sieves

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